molecular formula C11H15NO2 B7476373 N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide

Cat. No. B7476373
M. Wt: 193.24 g/mol
InChI Key: QHHPRCLJIDRUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTMFC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to activate certain signaling pathways that are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, it has been found to have low toxicity in animal studies. However, one limitation of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is in the development of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide-based drugs for the treatment of cancer and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient synthesis methods for N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide and to improve its solubility in water for easier use in lab experiments.

Synthesis Methods

The synthesis of N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopropylamine with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction takes place under mild conditions and yields N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide as a white solid.

Scientific Research Applications

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been studied for its potential use in various scientific applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions such as arthritis.

properties

IUPAC Name

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-7(2)14-8(3)10(6)11(13)12-9-4-5-9/h9H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHPRCLJIDRUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2,4,5-trimethylfuran-3-carboxamide

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